molecular formula C19H18N4O2 B2523621 1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171706-73-2

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2523621
CAS RN: 1171706-73-2
M. Wt: 334.379
InChI Key: AFWTYRIZDBXINT-UHFFFAOYSA-N
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Description

The compound "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one" is a bicyclic system that includes a pyrrolidin-2-one ring and a 1,2,4-oxadiazole ring. The synthesis and biological activity prediction of similar bicyclic systems have been explored, indicating potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds involves a one-pot condensation process. For instance, the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems is achieved by condensing 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various analytical techniques such as IR, 1H NMR, and liquid chromato-mass spectrometry . These methods provide detailed information about the molecular framework and can be used to confirm the structure of "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one".

Chemical Reactions Analysis

The chemical reactivity of the pyrrolidin-2-one and 1,2,4-oxadiazole rings in related compounds has been explored in various studies. For example, 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole reacts with pyrrolidine to yield substituted oxadiazoles . This suggests that the compound may also participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as crystal structure, bioactivity, and acid dissociation constants, have been characterized. For example, the crystal structure of a similar compound was determined to be nonplanar with specific dihedral angles between the pyridine and benzene rings . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been reported, with some compounds showing significant activity against bacterial strains . These findings provide a basis for predicting the properties of "1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one" and its potential as a pharmacological agent.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and prediction of biological activity of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, were achieved through a one-pot condensation process. This process involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of compounds with confirmed structures by various spectroscopic methods (Kharchenko, Detistov, & Orlov, 2008). Additionally, studies have synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, highlighting their potential antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Biological Activities

Antimicrobial Activity

Compounds derived from 1,2,4-oxadiazoles, including those containing pyrrolidine or piperidine rings, have shown strong antimicrobial activity. A structure–activity relationship study was performed to assess their efficacy against various microbial strains, indicating the potential for these compounds to serve as leads in antimicrobial drug development (Krolenko, Vlasov, & Zhuravel, 2016).

Antitumor and Apoptosis Inducing Activity

Research has identified specific 1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. For instance, certain compounds exhibited significant activity against breast and colorectal cancer cell lines, with structure-activity relationship (SAR) studies indicating the importance of substituted groups for their bioactivity (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-3-2-4-14(9-13)11-23-12-16(10-17(23)24)18-21-19(25-22-18)15-5-7-20-8-6-15/h2-9,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWTYRIZDBXINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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